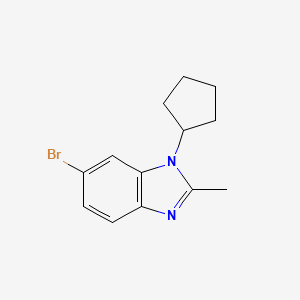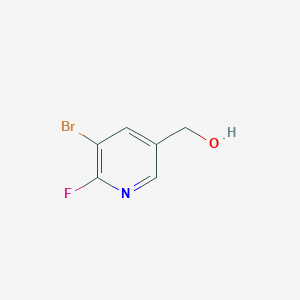
(5-Bromo-6-fluoropyridin-3-yl)methanol
Vue d'ensemble
Description
“(5-Bromo-6-fluoropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5BrFNO . It has a molecular weight of 206.01 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid powder at room temperature . It should be stored in a sealed container in a dry environment at 2-8 °C .Applications De Recherche Scientifique
Synthesis and Molecular Structures
The synthesis and molecular structures of various halogeno-pyridinolate complexes, including those related to 5-bromo-6-fluoropyridin derivatives, have been explored. For instance, the study by Schäffler, Müller, and Maas (2006) demonstrates the preparation of coordination dimers with cyclo-RuORuO motifs, using different halogenated pyridines, which could be relevant to the derivatives of (5-Bromo-6-fluoropyridin-3-yl)methanol (Schäffler, Müller, & Maas, 2006).
Fluorouracil Derivatives Synthesis
In the field of medicinal chemistry, the synthesis of 5-Fluorouracil derivatives, closely related to fluoropyridines, has been investigated. Ozaki, Katakami, and Saneyoshi (1977) developed a method to synthesize 5-Fluoro-2′-deoxyuridine, a significant antitumor agent, highlighting the potential of fluorinated pyridine derivatives in pharmaceutical applications (Ozaki, Katakami, & Saneyoshi, 1977).
Versatile Synthesis of Fluoropyridines
Sutherland and Gallagher (2003) researched the synthesis of various disubstituted fluoropyridines, which is relevant to understanding the chemical behavior and potential applications of this compound. Their work provides insights into the versatility and reactivity of such compounds (Sutherland & Gallagher, 2003).
Infrared Spectroscopy of Fluoropyridine Clusters
The study of infrared spectra of fluoropyridine-methanol clusters, as conducted by Nibu, Marui, and Shimada (2006), offers valuable information about the interaction and bonding characteristics of fluoropyridine derivatives, which can be extrapolated to this compound (Nibu, Marui, & Shimada, 2006).
Safety and Hazards
“(5-Bromo-6-fluoropyridin-3-yl)methanol” is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property can influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Action Environment
The physical and chemical properties of fluoropyridines can be influenced by various environmental factors .
Propriétés
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKPUWCUGFQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




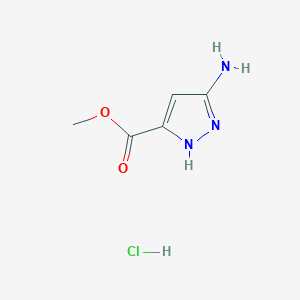
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3092490.png)

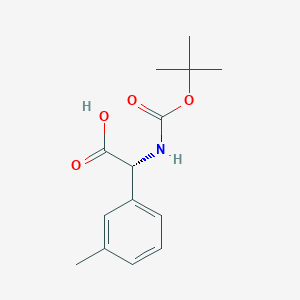
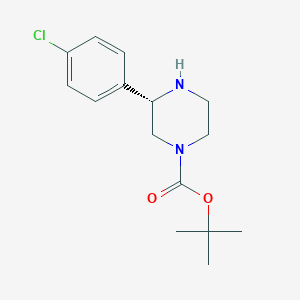
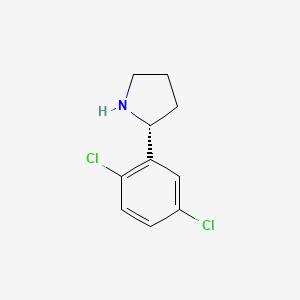
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)
![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)

![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)

![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)
